Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]-
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Overview
Description
Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- is an organic compound with the molecular formula C16H17BrO It is a derivative of benzenemethanol, where the benzene ring is substituted with a bromine atom at the 2-position and a 4-[(4-ethylphenyl)methyl] group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- typically involves the bromination of benzenemethanol derivatives. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the benzylic alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenols or ethers.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include dehalogenated benzenemethanol or reduced alcohol derivatives.
Scientific Research Applications
Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- involves its interaction with molecular targets through its functional groups. The bromine atom and benzylic alcohol group play key roles in its reactivity. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 2-bromo-4-methyl-: Similar structure but with a methyl group instead of the 4-[(4-ethylphenyl)methyl] group.
Benzenemethanol, 4-[(4-ethylphenyl)methyl]-2-iodo-: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Benzenemethanol, 2-bromo-4-[(4-ethylphenyl)methyl]- is unique due to the presence of both the bromine atom and the 4-[(4-ethylphenyl)methyl] group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C16H17BrO |
---|---|
Molecular Weight |
305.21 g/mol |
IUPAC Name |
[2-bromo-4-[(4-ethylphenyl)methyl]phenyl]methanol |
InChI |
InChI=1S/C16H17BrO/c1-2-12-3-5-13(6-4-12)9-14-7-8-15(11-18)16(17)10-14/h3-8,10,18H,2,9,11H2,1H3 |
InChI Key |
UIDSXRJUKUIFGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC(=C(C=C2)CO)Br |
Origin of Product |
United States |
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